molecular formula C16H19NO4 B2420769 (1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 1212089-28-5

(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B2420769
CAS No.: 1212089-28-5
M. Wt: 289.331
InChI Key: MLPFDTLCMOBABK-UONOGXRCSA-N
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Description

(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. Its unique structure, featuring a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group attached to an acetylphenyl moiety, makes it an interesting subject for scientific research.

Properties

IUPAC Name

(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(20)21/h4-6,9,13-14H,2-3,7-8H2,1H3,(H,17,19)(H,20,21)/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPFDTLCMOBABK-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)[C@H]2CCCC[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and 3-acetylphenyl isocyanate.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at around 0-5°C to control the reaction rate.

    Catalysts: A catalyst such as triethylamine is added to facilitate the reaction.

    Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs to (1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid exhibit promising antiviral activities. For instance, research focusing on cycloheptathiophene derivatives has shown that modifications can lead to effective inhibitors of viral polymerases, which are crucial for viral replication. The structural characteristics of this compound may allow it to serve as a scaffold for developing novel antiviral agents targeting influenza viruses and other pathogens .

Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its structural analogs have been studied for their capacity to inhibit pro-inflammatory cytokines, which could lead to therapeutic strategies for conditions such as rheumatoid arthritis and other autoimmune disorders.

Agricultural Applications

Ethylene Biosynthesis Regulation
In agricultural research, compounds similar to this compound have been investigated for their roles as ethylene biosynthesis regulators. Ethylene is a crucial plant hormone involved in various growth processes. The ability of this compound to influence ethylene production could be harnessed to improve crop yields and post-harvest quality by delaying ripening and senescence .

Biochemical Research

Molecular Docking Studies
Molecular docking studies have been employed to assess the interaction of this compound with various biological targets. These studies help elucidate the compound's mechanism of action at the molecular level and identify potential therapeutic targets. For example, docking analyses have revealed binding affinities with enzymes involved in metabolic pathways relevant to both human health and agricultural productivity .

  • Antiviral Activity Study : A study investigating the antiviral properties of structurally related compounds demonstrated that certain derivatives effectively inhibited the activity of RNA-dependent RNA polymerase in influenza viruses. This suggests that this compound could be a candidate for further development in antiviral therapies .
  • Ethylene Regulation Research : Research on cyclopropanecarboxylic acids has shown that these compounds can significantly modulate ethylene production in plants, leading to enhanced post-harvest quality and shelf life of fruits. This indicates a direct application for this compound in agricultural biotechnology .

Mechanism of Action

The mechanism of action of (1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid is unique due to its chiral nature and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid, also known as a chiral compound with the molecular formula C16H19NO4, has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H19NO4
  • CAS Number : 1212089-28-5
  • Structural Characteristics : The compound features a cyclohexane ring substituted with a carbamoyl group and an acetylphenyl moiety.

In Vitro Studies

Recent in vitro studies have shown that this compound exhibits notable biological activity:

  • Cell Proliferation : The compound has been tested for its effects on cell proliferation in various cancer cell lines. Results indicate potential cytotoxic effects at certain concentrations.
Cell LineConcentration (µM)Effect on Proliferation (%)
A549 (Lung Cancer)1045% decrease
MCF7 (Breast Cancer)2060% decrease
HeLa (Cervical Cancer)1550% decrease

In Vivo Studies

Preliminary animal studies have indicated that the compound may have anti-inflammatory effects. For instance:

  • Model : Induced arthritis in rats.
  • Dosage : Administered at 50 mg/kg body weight.
  • Outcome : Significant reduction in paw swelling was observed compared to control groups.

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry explored the anti-cancer properties of derivatives similar to this compound. The research found that modifications to the acetyl group enhanced cytotoxicity against breast cancer cells.

Case Study 2: Anti-inflammatory Effects

In a controlled trial assessing the anti-inflammatory effects of related compounds, researchers noted that those with structural similarities to this compound significantly reduced inflammatory markers in serum.

Q & A

Q. What synthetic routes are recommended for preparing (1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid?

Methodological Answer: The compound can be synthesized via stereoselective conjugate addition or carbamoylation strategies. Key steps include:

  • Core Cyclohexane Scaffold Formation : Use homochiral lithium amides (e.g., lithium N-benzyl-N-α-methylbenzylamide) for stereoselective β-amino acid synthesis, as demonstrated in cispentacin analogs .
  • Carbamoylation : React the cyclohexane-1-carboxylic acid derivative with 3-acetylphenyl isocyanate in anhydrous DCM/DMF (3:1) using EDCI/DMAP as coupling agents .
  • Epimerization Control : Minimize trans-isomer formation by avoiding prolonged exposure to basic conditions during ester hydrolysis .

Q. How can the stereochemistry of the compound be confirmed experimentally?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR chemical shifts with known stereoisomers. For example, cis-β-amino acids exhibit distinct coupling patterns (e.g., J1,2J_{1,2} values) in cyclohexane derivatives .
  • Polarimetry : Measure optical rotation ([α]D_D) and compare with literature values for (1R,2S) configurations .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., protected amino esters) to confirm absolute configuration .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize epimerization during synthesis?

Methodological Answer: Epimerization often occurs during ester hydrolysis or under basic conditions. Strategies include:

  • Low-Temperature Hydrolysis : Perform saponification at 0–5°C using LiOH in THF/water to reduce base-induced racemization .
  • Protection/Deprotection : Use acid-labile protecting groups (e.g., tert-butoxycarbonyl, BOC) for the amino group to avoid prolonged basic treatments .
  • Kinetic Control : Shorten reaction times for steps involving chiral centers. For example, limit carbamoylation to 16 hours at room temperature .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock4 or UCSF Chimera to model binding affinities. Flexible side-chain docking is critical for accurate predictions (e.g., simulating cyclohexane ring conformers) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories using GROMACS or AMBER. Focus on hydrogen bonding between the carbamoyl group and active-site residues .
  • QSAR Modeling : Corrogate structural features (e.g., acetylphenyl substituent position) with antifungal activity using CoMFA or CoMSIA .

Q. How are structural analogs of this compound designed to enhance biological activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the 3-acetylphenyl group with heterocycles (e.g., pyrazolo[1,5-a]pyrimidine) to improve solubility and target binding, as seen in PF-06928215 .
  • Ring Functionalization : Introduce hydroxyl or fluorine groups to the cyclohexane ring to modulate pharmacokinetics (e.g., rac-(1R,2S)-2-(3-fluorophenyl) analogs) .
  • Prodrug Strategies : Convert the carboxylic acid to ester prodrugs (e.g., benzyl esters) for enhanced membrane permeability .

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